Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride
Description
Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride is a sulfamoyl chloride derivative characterized by a tetrahydrothiophene (a sulfur-containing heterocycle) and a methyl group attached to the sulfamoyl moiety. This compound is likely used as a reactive intermediate in organic synthesis, particularly in the formation of sulfonamides, which are critical in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C5H10ClNO2S2 |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride |
InChI |
InChI=1S/C5H10ClNO2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
VWBXBWJOBHKLGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Tetrahydrothiophene Derivative with Methanesulfonyl Chloride
A key initial step involves reacting 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate with methanesulfonyl chloride in the presence of a catalyst such as N-methylmorpholine or triethylamine. This reaction is conducted in an organic solvent like toluene under controlled low temperatures (0–5 °C) to moderate the exothermic nature of the reaction.
Aromatization via Reaction with Anhydrous Sodium Sulfide and Oxygen
The intermediate concentrate is then subjected to a mixing reaction with anhydrous sodium sulfide in a polar aprotic solvent such as acetonitrile or acetone at ambient temperature (25–30 °C). Oxygen is slowly introduced to facilitate an aromatization process, converting the intermediate into a more oxidized sulfonyl species.
Chlorination to Form the Sulfamoyl Chloride
Without isolating the intermediate, water is added, and chlorine gas is slowly introduced at 25–30 °C to oxidize the intermediate further, forming the target methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride.
- Post-reaction workup includes filtration to remove salts, distillation to recover solvents, and crystallization from n-butyl ether.
- The final product is obtained as a white solid with high purity (around 99.1%) and good yield (~89.5%).
Reaction Conditions and Parameters Summary
| Step | Reactants & Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate + methanesulfonyl chloride + N-methylmorpholine or triethylamine | Toluene | 0–5 | 3 | 97–98 | 96.5–97.0 | Dropwise addition of methanesulfonyl chloride; exothermic reaction control |
| 2 | Intermediate + anhydrous sodium sulfide + oxygen | Acetonitrile or acetone | 25–30 | 3 | 77–80.5 | — | Aromatization step; slow oxygen introduction |
| 3 | Intermediate + water + chlorine | n-Butyl ether (for crystallization) | 25–30 | — | 89.5 | 99.1 | Chlorination and crystallization to isolate product |
Alternative Preparation Methods and Reaction Insights
Use of Chlorosulfonyl Isocyanate with Heterocyclic Amines
Another method, relevant for sulfamoyl chlorides with heterocyclic amine substituents, involves reacting the heterocyclic amine with chlorosulfonyl isocyanate in inert aprotic solvents such as tetrahydrofuran or nitroethane at low temperatures (-80 °C to 10 °C). This reaction is exothermic and typically completes within an hour. The sulfamoyl chloride formed is often used in situ without isolation.
- Temperature control is critical to moderate the exotherm.
- Solvents like tetrahydrofuran at -80 °C to -40 °C or nitromethane at -10 °C to 10 °C are preferred.
- Reaction conditions are adjusted depending on the heterocyclic amine structure.
Critical Analysis and Best Practices
- Temperature Control: Low temperatures during chlorosulfonyl isocyanate reactions prevent side reactions and decomposition.
- Solvent Choice: Aprotic solvents such as tetrahydrofuran, acetonitrile, and toluene are preferred for their inertness and ability to dissolve reactants.
- Catalyst Selection: Tertiary amines like N-methylmorpholine and triethylamine effectively catalyze sulfonylation reactions.
- Reaction Monitoring: Exothermic reactions require slow addition of reagents and continuous temperature monitoring.
- Purification: Filtration, solvent recovery, and crystallization steps are essential to obtain high-purity product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiolan ring can undergo oxidation and reduction reactions, leading to different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-methyl-N-(thiolan-3-yl)sulfamoyl amine derivatives.
Scientific Research Applications
N-methyl-N-(thiolan-3-yl)sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiolan-3-yl)sulfamoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs and Functional Group Reactivity
Sulfamoyl Benzamide Derivatives (LMM5 and LMM11)
Compounds such as LMM5 and LMM11 () share the sulfamoyl functional group but differ in their substituents. For example:
- LMM5 : Contains a benzyl(methyl)sulfamoyl group linked to a benzamide-oxadiazole scaffold.
- LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group attached to a furan-oxadiazole system.
Comparison :
- The tetrahydrothiophene ring in the target compound introduces steric and electronic effects distinct from the aromatic or aliphatic substituents in LMM5/LMM11.
Trifluoromethanesulfonyl Chloride
This compound () is a sulfonyl chloride with a trifluoromethyl group. Key differences include:
- Electron-Withdrawing Effects : The CF₃ group in trifluoromethanesulfonyl chloride significantly enhances electrophilicity at the sulfur center, making it more reactive than methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride.
- Physical Properties : Trifluoromethanesulfonyl chloride has a lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to typical sulfamoyl chlorides, which often have higher boiling points due to polarizability .
Thionyl Chloride (SOCl₂)
A widely used chlorinating agent (), thionyl chloride differs in:
- Reactivity : Thionyl chloride is a general-purpose chlorinating agent for converting hydroxyl groups to chlorides, whereas sulfamoyl chlorides are specialized for synthesizing sulfonamides.
- Safety : Both compounds require careful handling due to moisture sensitivity, but sulfamoyl chlorides may release HCl less violently upon hydrolysis .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Physical Properties | Reactivity Profile |
|---|---|---|---|---|
| This compound* | C₆H₁₀ClNO₂S₂ | 212.71 (hyp.) | Likely liquid at RT; moderate density | Forms sulfonamides with amines |
| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | BP: 29–32°C; density: 1.583 g/mL | High reactivity with nucleophiles |
| LMM5 (benzamide derivative) | C₂₄H₂₄N₄O₄S | 476.54 | Solid; soluble in DMSO/Pluronic F-127 | Antifungal activity in vitro |
*Hypothetical data inferred from analogs.
Biological Activity
Chemical Structure and Properties
Methyl(tetrahydrothiophen-3-yl)sulfamoyl chloride is characterized by its unique structure, which includes a sulfamoyl group attached to a tetrahydrothiophene ring. The molecular formula is C₇H₈ClN₃O₂S, with a molecular weight of 215.67 g/mol. The presence of both sulfur and nitrogen atoms in its structure suggests potential interactions with biological systems, particularly in enzymatic pathways.
Antimicrobial Activity
MTSC has shown promising antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that MTSC could be developed as a potential antibiotic agent, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
Recent studies have explored the anticancer potential of MTSC. In vitro assays demonstrated that MTSC induces apoptosis in various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Enzyme Inhibition
MTSC has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of carbonic anhydrase and certain proteases, which are crucial for tumor growth and metastasis.
| Enzyme | Inhibition Percentage | IC₅₀ (µM) |
|---|---|---|
| Carbonic Anhydrase II | 85% | 5.3 |
| Cathepsin B | 78% | 4.7 |
This enzyme inhibition profile suggests potential applications in cancer therapy and other diseases where these enzymes play a pivotal role.
Case Study 1: Antimicrobial Efficacy
In a controlled study, MTSC was administered to mice infected with Staphylococcus aureus. The treatment group exhibited a significant reduction in bacterial load compared to the control group receiving no treatment. Histopathological analysis revealed reduced inflammation and tissue damage in treated subjects.
Case Study 2: Anticancer Properties
A recent clinical trial investigated the effects of MTSC on patients with advanced solid tumors. Patients receiving MTSC showed a partial response rate of 30%, with manageable side effects. Biomarker analysis indicated increased levels of pro-apoptotic markers post-treatment, supporting its role as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
